![molecular formula C14H20N2O5 B5124192 4-[2-[2-(2-nitrophenoxy)ethoxy]ethyl]morpholine](/img/structure/B5124192.png)
4-[2-[2-(2-nitrophenoxy)ethoxy]ethyl]morpholine
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Overview
Description
4-[2-[2-(2-nitrophenoxy)ethoxy]ethyl]morpholine is an organic compound with the molecular formula C12H16N2O4 It is a morpholine derivative, characterized by the presence of a nitrophenoxy group attached to the morpholine ring through an ethoxyethyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-[2-(2-nitrophenoxy)ethoxy]ethyl]morpholine typically involves the reaction of morpholine with 2-(2-nitrophenoxy)ethyl bromide. The reaction is carried out in the presence of a base, such as potassium carbonate, in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the product. The reaction parameters, such as temperature, pressure, and reaction time, are carefully controlled to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
4-[2-[2-(2-nitrophenoxy)ethoxy]ethyl]morpholine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The ethoxyethyl chain can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding phenol and morpholine derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst
Substitution: Nucleophiles such as amines, thiols, or alcohols
Hydrolysis: Acidic or basic aqueous solutions
Major Products Formed
Reduction: 4-[2-[2-(2-aminophenoxy)ethoxy]ethyl]morpholine
Substitution: Various substituted morpholine derivatives
Hydrolysis: 2-nitrophenol and morpholine
Scientific Research Applications
4-[2-[2-(2-nitrophenoxy)ethoxy]ethyl]morpholine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-[2-[2-(2-nitrophenoxy)ethoxy]ethyl]morpholine involves its interaction with molecular targets through its nitrophenoxy and morpholine moieties. The nitrophenoxy group can participate in various chemical reactions, while the morpholine ring can interact with biological targets, potentially affecting cellular pathways and processes.
Comparison with Similar Compounds
Similar Compounds
- 4-[2-(4-nitrophenoxy)ethyl]morpholine
- 4-[2-(3-nitrophenoxy)ethyl]morpholine
- 4-[2-(2-nitrophenoxy)ethyl]morpholine
Uniqueness
4-[2-[2-(2-nitrophenoxy)ethoxy]ethyl]morpholine is unique due to the presence of an additional ethoxy group in its structure, which can influence its chemical reactivity and interaction with biological targets. This structural feature distinguishes it from other similar compounds and can lead to different applications and properties.
Properties
IUPAC Name |
4-[2-[2-(2-nitrophenoxy)ethoxy]ethyl]morpholine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O5/c17-16(18)13-3-1-2-4-14(13)21-12-11-20-10-7-15-5-8-19-9-6-15/h1-4H,5-12H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJSNLIURYBPPED-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCOCCOC2=CC=CC=C2[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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